molecular formula C10H9BrF3NOS B14051469 1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Katalognummer: B14051469
Molekulargewicht: 328.15 g/mol
InChI-Schlüssel: WWJBZWWEBNFVHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a chemical compound known for its unique structure and properties It features a trifluoromethylthio group attached to a phenyl ring, which is further substituted with an amino group and a bromopropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 5-amino-2-(trifluoromethylthio)benzene.

    Bromination: The amino group is protected, and the benzene ring is brominated using bromine or a brominating agent under controlled conditions.

    Deprotection and Coupling: The protecting group is removed, and the brominated intermediate is coupled with a suitable propanone derivative under basic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts.

Common reagents include bromine, palladium catalysts, and various nucleophiles. Major products depend on the specific reaction but often involve substitution or coupling products.

Wissenschaftliche Forschungsanwendungen

1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of new materials with unique properties due to its trifluoromethylthio group.

Wirkmechanismus

The mechanism of action of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino group may form hydrogen bonds, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

    1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-2-one: Lacks the bromine atom, affecting its reactivity and applications.

The uniqueness of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C10H9BrF3NOS

Molekulargewicht

328.15 g/mol

IUPAC-Name

1-[5-amino-2-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)7-4-6(15)2-3-8(7)17-10(12,13)14/h2-5H,15H2,1H3

InChI-Schlüssel

WWJBZWWEBNFVHN-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=C(C=CC(=C1)N)SC(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.